molecular formula C9H14N2O B12968855 (2-(1-Aminopropyl)pyridin-4-yl)methanol

(2-(1-Aminopropyl)pyridin-4-yl)methanol

Cat. No.: B12968855
M. Wt: 166.22 g/mol
InChI Key: NUBJOCGWTSBNCV-UHFFFAOYSA-N
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Description

(2-(1-Aminopropyl)pyridin-4-yl)methanol is an organic compound that features a pyridine ring substituted with a hydroxymethyl group and an aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-Aminopropyl)pyridin-4-yl)methanol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone precursor using reducing agents such as lithium aluminum hydride. Another method includes the direct oxidation of a methyl group in 2-amino-4-methylpyridine using elemental sulfur, followed by reduction with lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2-(1-Aminopropyl)pyridin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-(1-Aminopropyl)pyridin-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(1-Aminopropyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as protein kinases. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and thereby affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    (2-Aminopyridin-4-yl)methanol: Similar in structure but lacks the aminopropyl group.

    (2-(1-Aminopropyl)pyridin-4-yl)methanone: Contains a ketone group instead of a hydroxymethyl group.

Uniqueness

(2-(1-Aminopropyl)pyridin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxymethyl group and an aminopropyl group on the pyridine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

[2-(1-aminopropyl)pyridin-4-yl]methanol

InChI

InChI=1S/C9H14N2O/c1-2-8(10)9-5-7(6-12)3-4-11-9/h3-5,8,12H,2,6,10H2,1H3

InChI Key

NUBJOCGWTSBNCV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=CC(=C1)CO)N

Origin of Product

United States

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